Cas no 2090967-20-5 (3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 2090967-20-5
- EN300-1988335
-
- Inchi: 1S/C8H12N2O4S/c1-10-7(8(11)12)5-6(9-10)3-4-15(2,13)14/h5H,3-4H2,1-2H3,(H,11,12)
- InChI Key: FRTMJKVBICQKEF-UHFFFAOYSA-N
- SMILES: S(C)(CCC1C=C(C(=O)O)N(C)N=1)(=O)=O
Computed Properties
- Exact Mass: 232.05177804g/mol
- Monoisotopic Mass: 232.05177804g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 97.6Ų
3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1988335-0.5g |
3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2090967-20-5 | 0.5g |
$1632.0 | 2023-09-16 | ||
Enamine | EN300-1988335-5.0g |
3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2090967-20-5 | 5g |
$3189.0 | 2023-05-31 | ||
Enamine | EN300-1988335-10g |
3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2090967-20-5 | 10g |
$7312.0 | 2023-09-16 | ||
Enamine | EN300-1988335-0.25g |
3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2090967-20-5 | 0.25g |
$1564.0 | 2023-09-16 | ||
Enamine | EN300-1988335-10.0g |
3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2090967-20-5 | 10g |
$4729.0 | 2023-05-31 | ||
Enamine | EN300-1988335-1.0g |
3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2090967-20-5 | 1g |
$1100.0 | 2023-05-31 | ||
Enamine | EN300-1988335-0.1g |
3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2090967-20-5 | 0.1g |
$1496.0 | 2023-09-16 | ||
Enamine | EN300-1988335-0.05g |
3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2090967-20-5 | 0.05g |
$1428.0 | 2023-09-16 | ||
Enamine | EN300-1988335-2.5g |
3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2090967-20-5 | 2.5g |
$3332.0 | 2023-09-16 | ||
Enamine | EN300-1988335-5g |
3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2090967-20-5 | 5g |
$4930.0 | 2023-09-16 |
3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid Related Literature
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on 3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Introduction to 3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2090967-20-5)
3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, identified by its CAS number 2090967-20-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a methyl group at the 1-position and a methanesulfonyl ethyl chain at the 3-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The pyrazole ring itself is a heterocyclic aromatic structure that serves as a common pharmacophore in numerous bioactive molecules. Its five-membered aromatic system incorporates two nitrogen atoms, which can engage in hydrogen bonding and other interactions with biological targets, enhancing its binding affinity. In 3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, the substitution pattern further modulates its pharmacological profile, enabling interactions with specific enzymes and receptors that may be relevant to treating various diseases.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of this compound with high precision. Studies suggest that the methyl group at the 1-position and the methanesulfonyl ethyl chain at the 3-position play critical roles in stabilizing interactions with target proteins. These insights have guided the design of novel derivatives with enhanced potency and selectivity, underscoring the importance of this compound in medicinal chemistry.
In clinical research, 3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been explored as a potential intermediate in the synthesis of novel therapeutic agents. Its structural motifs are reminiscent of known bioactive molecules, such as kinase inhibitors and anti-inflammatory drugs, which have demonstrated efficacy in preclinical studies. The compound’s ability to modulate enzyme activity and cellular signaling pathways makes it a promising candidate for further investigation.
The synthesis of 3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. Key steps include functional group transformations, such as carboxylation and sulfonylation, which are critical for establishing the desired structural framework. Advances in synthetic methodologies have improved the efficiency and scalability of these reactions, facilitating access to this compound for both academic and industrial applications.
One of the most compelling aspects of 3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is its potential in developing next-generation therapeutics. Researchers are leveraging its scaffold to create molecules with improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy. For instance, derivatives of this compound have shown promise in inhibiting aberrant signaling pathways associated with cancer and inflammatory diseases. These findings align with broader trends in drug discovery toward personalized medicine and targeted therapies.
The role of pyrazole derivatives in addressing unmet medical needs continues to expand, driven by their versatility as pharmacological tools. 3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid exemplifies how structural modifications can yield compounds with tailored biological activities. By integrating insights from structural biology, computational modeling, and synthetic chemistry, researchers are paving the way for innovative treatments based on this class of molecules.
Future directions for research on 3-(2-methanesulfonylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid include exploring its interactions with understudied biological targets and evaluating its efficacy in vivo. Collaborative efforts between academia and industry will be essential to translate these findings into clinical applications. As our understanding of molecular mechanisms advances, compounds like this will continue to play a pivotal role in shaping the future of pharmaceutical innovation.
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